molecular formula C31H28F3N3O7S B11085450 Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate

Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate

Cat. No.: B11085450
M. Wt: 643.6 g/mol
InChI Key: QKAGZIAENVRXIJ-UHFFFAOYSA-N
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Description

Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Thioxo Group: The thioxo group is introduced through a reaction with a sulfur-containing reagent.

    Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.

    Formation of the Ester and Amide Groups: The ester and amide groups are introduced through esterification and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-phenylisonipecotate: Similar in structure but lacks the thioxo and trifluoromethoxy groups.

    Ethyl 4-phenyl-4-piperidinecarboxylate: Similar ester and amide groups but different core structure.

    2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate: Contains similar functional groups but different core structure.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H28F3N3O7S

Molecular Weight

643.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H28F3N3O7S/c1-3-42-28(40)20-7-11-22(12-8-20)35-26(38)17-25-27(39)37(23-13-9-21(10-14-23)29(41)43-4-2)30(45)36(25)18-19-5-15-24(16-6-19)44-31(32,33)34/h5-16,25H,3-4,17-18H2,1-2H3,(H,35,38)

InChI Key

QKAGZIAENVRXIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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